molecular formula C19H21N9O B2751542 (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 2034477-78-4

(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2751542
CAS RN: 2034477-78-4
M. Wt: 391.439
InChI Key: ZZSZXCMOWOMFEK-UHFFFAOYSA-N
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Description

The compound “(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including imidazole, pyrimidine, azetidine, and piperazine . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole and pyrimidine rings are aromatic and planar, contributing to the stability of the molecule . The azetidine ring is a saturated four-membered ring, which introduces strain into the molecule . The piperazine ring is a saturated six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole and pyrimidine rings can participate in electrophilic aromatic substitution reactions . The azetidine ring, due to its ring strain, can undergo ring-opening reactions . The piperazine ring can undergo reactions at the nitrogen atoms, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the imidazole, pyrimidine, azetidine, and piperazine rings would increase the polarity of the molecule, likely making it soluble in polar solvents . The exact properties such as density, boiling point, vapor pressure, and others are not available in the retrieved information .

Scientific Research Applications

Pulmonary aspergillosis (PA) is a spectrum of respiratory diseases caused by the fungus genus Aspergillus. Depending on an individual’s immune system, PA can range from mild to fatal. The compound we’re examining has potential applications in combating this disease .

Synthesis and Structure

The compound is synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. The resulting novel compound is (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .

Antifungal Properties

Given the known antifungal properties of imidazole-containing compounds, this novel compound is suitable for anti-aspergillus activity study. It may offer therapeutic potential against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis .

a. Anticancer Agents: Imidazoles have been investigated as components of anticancer drugs due to their ability to inhibit specific enzymes involved in cancer cell growth and proliferation .

b. Anti-Inflammatory Medications: Certain imidazole derivatives exhibit anti-inflammatory properties by modulating immune responses. They may be useful in treating inflammatory conditions .

c. Antiviral Agents: Imidazoles have shown promise as antiviral agents. Their mechanism of action often involves inhibiting viral enzymes or interfering with viral replication .

Future Research

Further studies should explore the compound’s efficacy, safety, and potential mechanisms of action. Investigating its interactions with specific cellular targets could provide valuable insights for drug development.

Read the full article Recent advances in the synthesis of imidazoles

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of imidazole derivatives . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity .

properties

IUPAC Name

[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c29-18(25-6-8-26(9-7-25)19-21-2-1-3-22-19)15-11-28(12-15)17-10-16(23-13-24-17)27-5-4-20-14-27/h1-5,10,13-15H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSZXCMOWOMFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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